4-(4-Chlorophenyl)-2-oxazolemethanol

Description

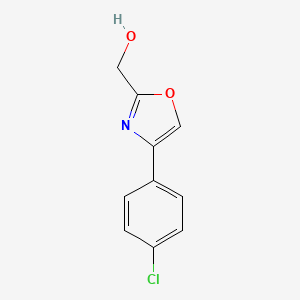

4-(4-Chlorophenyl)-2-oxazolemethanol is a heterocyclic organic compound featuring an oxazole ring substituted at the 4-position with a chlorophenyl group and a hydroxymethyl group at the 2-position. Oxazole-based compounds are notable for their applications in medicinal chemistry, particularly as intermediates in synthesizing pharmaceuticals or agrochemicals. The chlorophenyl moiety enhances lipophilicity and may influence binding affinity in biological systems .

Properties

CAS No. |

109544-15-2 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 |

InChI Key |

LRBAUESIMPEDQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Chlorophenyl Substituents

Compounds such as 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (a) and 1-[(4-Chlorophenyl)phenylmethyl]piperazine (b) share the chlorophenyl group but differ in their core structure (piperazine vs. oxazole). These piperazine derivatives are often utilized as antihistamines or intermediates in drug synthesis. Unlike 4-(4-Chlorophenyl)-2-oxazolemethanol, their nitrogen-rich cores enhance water solubility, which is critical for bioavailability in therapeutic applications .

Chlorophenylethanoneoxime (CAS 1956-39-4)

This compound (Molecular Weight: 169.6, mp: 96–98°C) contains an oxime functional group and a chlorophenyl substituent (). While lacking the oxazole ring, its chlorophenyl group contributes to similar steric and electronic properties.

Thiazole Derivatives with Sulfonyl and Chlorobenzyl Groups

The compound 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime () features a thiazole core, a sulfonyl group, and a chlorobenzyl substituent. Thiazoles and oxazoles are isosteric, but thiazoles’ sulfur atom increases polarizability and metabolic stability compared to oxazoles. This structural difference may lead to divergent pharmacokinetic profiles .

Data Table: Key Properties of Comparable Compounds

Research Findings and Insights

- Reactivity: The hydroxymethyl group in this compound may undergo esterification or oxidation, similar to other oxazolemethanol derivatives (e.g., ’s dichloromethyl-substituted analog). This reactivity is exploitable for prodrug design .

- Biological Activity: Piperazine-based chlorophenyl compounds () exhibit antihistamine activity, suggesting that this compound could be modified for similar applications by introducing basic nitrogen groups.

- Stability: Thiazole derivatives () demonstrate higher thermal stability than oxazoles due to sulfur’s electronegativity. This implies that this compound may require stabilization strategies for industrial use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-2-oxazolemethanol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Multi-step synthesis typically involves condensation reactions between 4-chlorobenzaldehyde derivatives and oxazole precursors. Key steps include cyclization under acidic or basic conditions. Reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield . Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate formation and purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the oxazole ring and chlorophenyl group. IR spectroscopy identifies hydroxyl (-OH) and C-Cl stretches .

- Chromatography : HPLC with UV detection ensures purity (>95%).

- Computational Analysis : Density Functional Theory (DFT) calculations predict molecular geometry and electronic properties .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for hazard classification. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and inert solvents (e.g., ethanol) for spill cleanup. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological interactions of this compound?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. The oxazole moiety may act as a hydrogen bond acceptor, while the chlorophenyl group enhances hydrophobic binding. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : - or -labeling clarifies ambiguous NMR signals.

- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives.

- Dynamic NMR : Detects conformational changes in solution-phase structures .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution, while the oxazole’s nitrogen atoms facilitate coordination with transition-metal catalysts (e.g., Pd or Cu). Electrochemical studies (cyclic voltammetry) quantify redox potentials to predict reactivity in Suzuki-Miyaura couplings .

Q. What role does this compound play in modulating biological pathways, and how can its mechanism be experimentally validated?

- Methodological Answer : Hypothesize targets (e.g., kinases or GPCRs) based on structural analogs. Use CRISPR-engineered cell lines to knock out suspected targets and assess changes in bioactivity. Surface Plasmon Resonance (SPR) measures binding affinity, while metabolomics identifies downstream pathway alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.